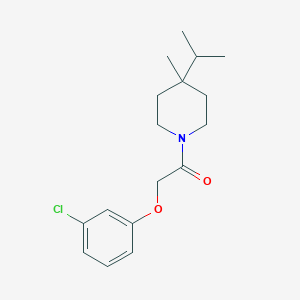
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide, also known as JNJ-54175446, is a novel selective antagonist of the histamine H3 receptor. This compound has attracted significant interest from the scientific community due to its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
作用機序
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system (CNS). The H3 receptor is involved in the regulation of neurotransmitter release, and its blockade by N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide leads to an increase in the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine (Esbenshade et al., 2018). This increase in neurotransmitter release is believed to underlie the cognitive-enhancing effects of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide.
Biochemical and Physiological Effects:
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has also been shown to reduce positive symptoms and improve cognitive function in animal models of schizophrenia. These effects are thought to be due to the increase in neurotransmitter release caused by the blockade of the histamine H3 receptor.
実験室実験の利点と制限
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide is a potent and selective antagonist of the histamine H3 receptor, making it a valuable tool for investigating the role of this receptor in various neurological disorders. However, like all experimental compounds, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has some limitations. For example, it may have off-target effects that could confound the interpretation of experimental results. In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may not be suitable for use in certain experimental paradigms due to its pharmacokinetic properties or other factors.
将来の方向性
There are several future directions for the research on N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide. One area of interest is the potential use of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the optimization of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide as a drug candidate, including the development of more potent and selective analogs. Finally, the elucidation of the molecular mechanisms underlying the cognitive-enhancing effects of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may lead to the development of novel therapeutic strategies for neurological disorders.
Conclusion:
In conclusion, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide is a novel selective antagonist of the histamine H3 receptor that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. The compound's mechanism of action involves the blockade of the histamine H3 receptor, leading to an increase in neurotransmitter release and subsequent improvement in cognitive function and memory. While N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has some limitations as an experimental tool, it is a valuable compound for investigating the role of the histamine H3 receptor in neurological disorders. Future research on N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may lead to the development of novel therapeutic strategies for these disorders.
合成法
The synthesis of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide involves a series of chemical reactions, starting from the commercially available 2-cyclobutyl-5-iodopyridine. The detailed synthetic route and procedures have been described in a patent filed by Janssen Pharmaceutica NV (WO2017057890A1).
科学的研究の応用
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has shown promising results in improving cognitive function and memory in animal models of Alzheimer's disease and ADHD (Bakker et al., 2019; Kocsis et al., 2018). In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function and reduce positive symptoms in animal models of the disease (Nakamura et al., 2019).
特性
IUPAC Name |
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2)9-8-13(10-17)16(20)19-15-7-6-14(11-18-15)12-4-3-5-12/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNKSSAYYHWAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)C(=O)NC2=NC=C(C=C2)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)
![1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)
![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)



![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)
![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-4-(triazol-1-ylmethyl)benzamide](/img/structure/B7436345.png)
![(2S,5R)-N-[4-(cyclopropanecarbonylamino)phenyl]-5-(morpholine-4-carbonyl)oxolane-2-carboxamide](/img/structure/B7436347.png)
![N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7436350.png)
![5-acetyl-N-[(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436367.png)